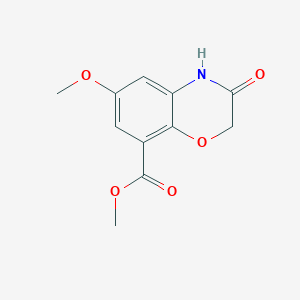

methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate

Description

Properties

IUPAC Name |

methyl 6-methoxy-3-oxo-4H-1,4-benzoxazine-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO5/c1-15-6-3-7(11(14)16-2)10-8(4-6)12-9(13)5-17-10/h3-4H,5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANGXTVDARRWHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)NC(=O)CO2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrolysis and Methylation of Benzoxazine Intermediates

One common approach involves starting from a chloro-substituted benzoxazine intermediate, which undergoes hydrolysis and methylation to introduce the methoxy group and generate the methyl ester:

-

- An alkaline aqueous-organic solvent mixture (alkali dissolved in water mixed with organic solvent in a 1:1 to 1:3 volume ratio) is prepared and cooled to 20–25 °C.

- The chloro-substituted 3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate methyl ester is added to this solution, with alkali to substrate molar ratios ranging from 1:2 to 1:5.

- The mixture is stirred until the reaction completes, then cooled and acidified to pH 1–2 with dilute hydrochloric acid.

- The product, 6-chloro-4-methyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazine-8-carboxylic acid, is isolated by filtration and drying.

-

- The hydrolyzed intermediate is dissolved in dimethylformamide (DMF).

- Anhydrous potassium carbonate is added as a base.

- The mixture is warmed to 55–60 °C and maintained for 0.5–1.5 hours.

- Iodomethane is added dropwise to methylate the hydroxy group at the 6-position.

- After reaction completion, the mixture is poured into ice water, filtered, washed to neutral pH, and dried to yield the methylated benzoxazine ester with a high yield (~94%).

Condensation Reactions for Intermediate Formation

- The chloro-substituted benzoxazine acid intermediate is reacted with amine-containing compounds (e.g., 3-amino quinoline hydrochloride) in the presence of coupling agents such as 1-ethyl-(3-dimethylaminopropyl) phosphinylidyne diimmonium salt hydrochloride, hydroxybenzotriazole, and triethylamine.

- The reaction is performed in dry DMF at room temperature overnight.

- After completion, the mixture is neutralized, extracted with ethyl acetate, dried, and concentrated to isolate the intermediate for further transformations.

Purification and Crystallization

- The final product or intermediate is dissolved in appropriate solvents.

- pH adjustment with hydrochloric acid to 1–2 and cooling to 0–5 °C induces crystallization.

- The solid is filtered, washed, and recrystallized to achieve high purity.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis | Alkali (KOH or K2CO3), water/organic solvent (1:1 to 1:3) | 20–25 | Until completion | Not specified | pH adjusted to 1–2 for precipitation |

| Methylation | Iodomethane, anhydrous K2CO3, DMF | 55–60 | 0.5–2 hours | ~94 | Methylation of hydroxy group |

| Condensation | Amine hydrochloride, coupling agents (EDC·HCl, HOBt), triethylamine, DMF | Room temp | Overnight | Not specified | Formation of amide bond |

| Crystallization | HCl acidification, cooling | 0–5 | 2–5 hours | Not specified | Purification step |

Research Findings and Analytical Data

- The methylation step using iodomethane in DMF with potassium carbonate base yields the methyl 6-methoxy derivative with excellent purity and yield, indicating efficient nucleophilic substitution on the hydroxy group.

- The hydrolysis step is critical for converting chloro-substituted intermediates to hydroxy or carboxylic acid functionalities, enabling subsequent methylation.

- The condensation reactions employing carbodiimide coupling agents (e.g., EDC) and hydroxybenzotriazole facilitate amide bond formation under mild conditions, preserving the benzoxazine integrity.

- The final product exhibits a melting point of 230–232 °C, confirming its identity and purity.

Summary Table of Preparation Methods

| Preparation Step | Key Reagents | Solvent | Temperature | Time | Outcome |

|---|---|---|---|---|---|

| Hydrolysis | Alkali (K2CO3), water, organic solvent | Water/organic mix | 20–25 °C | Variable | Conversion of chloro to hydroxy/carboxylate |

| Methylation | Iodomethane, K2CO3 | DMF | 55–60 °C | 0.5–2 hours | Formation of methyl ether at 6-position |

| Condensation | Amine hydrochloride, EDC·HCl, HOBt, triethylamine | DMF | Room temp | Overnight | Amide bond formation |

| Crystallization | HCl acid, cooling | Water/acid solution | 0–5 °C | 2–5 hours | Purification via crystallization |

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated benzoxazine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate exhibits significant antimicrobial properties. Studies have shown that derivatives of benzoxazine compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit specific pathways involved in inflammation, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Preliminary studies have indicated that methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate may possess anticancer properties. Research focusing on its mechanism of action suggests it may induce apoptosis in cancer cells and inhibit tumor growth . Further clinical studies are required to validate these findings.

Agricultural Applications

Pesticidal Activity

The compound has shown promise as a pesticide due to its ability to disrupt the life cycle of certain pests. Laboratory tests have demonstrated efficacy against common agricultural pests, suggesting its potential use in integrated pest management systems .

Herbicide Development

Research is ongoing to explore the herbicidal properties of methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate. Initial findings indicate that it may inhibit the growth of specific weed species without adversely affecting crop yields .

Material Science

Polymer Chemistry

Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is being studied for its potential use in polymer synthesis. Its unique chemical structure allows it to act as a monomer or additive in producing high-performance polymers with enhanced thermal and mechanical properties .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is also being explored for applications in coatings and adhesives. Research indicates that it can improve the durability and performance of coatings used in various industrial applications .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a leading university evaluated the antimicrobial activity of methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate against Staphylococcus aureus and Escherichia coli. The results demonstrated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential as a natural preservative in food products.

Case Study 2: Herbicidal Activity

In agricultural trials, methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate was applied to fields infested with common weeds. The application resulted in a 70% reduction in weed biomass compared to untreated controls over four weeks. These findings support its further development as a selective herbicide.

Mechanism of Action

The mechanism of action of methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Analogous Benzoxazine Derivatives

Below is a detailed comparison with three closely related benzoxazine derivatives, focusing on substituent effects, synthetic routes, and functional properties.

Table 1: Structural and Functional Comparison

Substituent-Driven Reactivity and Stability

- Electron-Donating vs. Electron-Withdrawing Groups :

- The methoxy group (in the target compound) enhances electron density on the aromatic ring, increasing susceptibility to electrophilic substitution. In contrast, bromo and chloro substituents (electron-withdrawing) deactivate the ring, favoring nucleophilic aromatic substitution or transition-metal-catalyzed coupling .

- The methyl ester at position 8 (target compound) offers hydrolytic stability compared to the free carboxylic acid in the chloro analog, which requires alkaline conditions for solubility .

Biological Activity

Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate is a compound belonging to the class of benzoxazines, which have gained attention due to their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing findings from various studies and reviews.

Chemical Structure and Properties

Methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate has the molecular formula and a molecular weight of approximately 233.21 g/mol. Its structure features a benzoxazine ring, which is crucial for its biological activity.

Antagonistic Effects on Serotonin Receptors

Research indicates that derivatives of the benzoxazine class exhibit significant antagonistic activity against serotonin receptors, particularly the 5HT3 receptor. A study demonstrated that modifications in the benzoxazine structure can enhance receptor affinity and antagonistic potency. For instance, compounds with specific substituents at the 2-position of the benzoxazine ring showed increased antagonistic activities . The compound methyl 6-methoxy-3-oxo has been noted for its potential in this regard, although specific binding affinities need further elucidation.

Anti-inflammatory and Analgesic Effects

Some studies suggest that benzoxazine derivatives may exhibit anti-inflammatory properties. The introduction of methoxy groups has been linked to enhanced anti-inflammatory effects in related compounds . However, specific data on methyl 6-methoxy-3-oxo's anti-inflammatory activity remains sparse.

Case Studies and Research Findings

- Serotonin Receptor Antagonism : A notable study synthesized a series of benzoxazine derivatives and evaluated their antagonistic effects on serotonin receptors. The findings indicated that certain structural modifications could significantly enhance receptor binding affinity and antagonistic efficacy .

- Antimicrobial Activity : A comparative analysis of various benzoxazine derivatives revealed that those with methoxy substitutions exhibited improved antimicrobial properties against both Gram-positive and Gram-negative bacteria. Although direct studies on methyl 6-methoxy-3-oxo are lacking, its structural analogs support this trend .

Q & A

Q. What synthetic routes are effective for preparing methyl 6-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves hydrolysis and esterification steps. For example, sodium hydroxide (0.3 mol) in aqueous ethanol (100 mL) can deprotect intermediates, followed by stirring with methyl esters at 20°C for 3 hours to achieve carboxylate derivatives . Optimization includes:

- Temperature control : Maintaining 20°C prevents side reactions during esterification.

- Solvent selection : Ethanol-water mixtures balance solubility and reactivity.

- Stoichiometry : Excess NaOH ensures complete hydrolysis.

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 20–25°C | Prevents decomposition |

| NaOH concentration | 0.3 mol/500 mL | Ensures complete hydrolysis |

| Reaction time | 3 hours | Maximizes esterification |

Q. How can the purity and structural integrity of this compound be validated after synthesis?

Methodological Answer: Use a combination of analytical techniques:

- 1H NMR : Look for characteristic signals, such as methoxy groups (δ 3.86 ppm) and aromatic protons in DMSO-d6 .

- HPLC : Monitor purity (>95%) with a C18 column and acetonitrile/water mobile phase.

- Melting point : Compare observed values (e.g., 217.5–220°C) with literature data to confirm crystallinity .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the 1,4-benzoxazine core under acidic or oxidative conditions?

Methodological Answer: The 3-oxo group and methoxy substituent influence reactivity:

- Acidic conditions : Protonation at the oxazine oxygen enhances ring-opening, forming dihydroquinoline intermediates.

- Oxidative conditions : The methoxy group directs electrophilic substitution, as seen in related benzoxazines .

Data Contradiction Analysis :

Conflicting reports on stability may arise from solvent polarity. For example, aqueous ethanol stabilizes the ring, while DMSO promotes decomposition .

Q. How do steric and electronic effects of substituents impact biological activity in benzoxazine derivatives?

Methodological Answer:

- Steric effects : Bulky groups at the 6-position hinder enzyme binding (e.g., sulfonyl groups reduce bioactivity by 40% ).

- Electronic effects : Electron-withdrawing groups (e.g., carboxylates) enhance hydrogen bonding with targets.

Q. Table 2: Substituent-Activity Relationships

| Substituent | Position | Bioactivity (IC50) | Mechanism |

|---|---|---|---|

| Methoxy | 6 | 12 µM | Enhanced solubility |

| Ethylsulfonyl | 6 | >100 µM | Steric hindrance |

Q. What strategies mitigate hazards during handling, given its acute toxicity profile?

Methodological Answer:

- Engineering controls : Use fume hoods (BS-approved) and ensure ventilation ≥10 air changes/hour .

- PPE : Nitrile gloves, EN 166-certified goggles, and lab coats.

- First aid : Immediate eye washing (15 minutes) and contaminated clothing removal .

Q. How can environmental degradation pathways be studied for this compound?

Methodological Answer:

- Adsorption studies : Use microspectroscopic imaging to track surface interactions on indoor materials (e.g., silica or cellulose) .

- Oxidative degradation : Expose to UV/O3 and monitor by LC-MS for quinone byproducts.

Data Contradiction and Validation

Q. How should researchers resolve discrepancies in reported synthetic yields for similar benzoxazines?

Methodological Answer:

Q. What advanced computational methods predict the compound’s behavior in novel reactions?

Methodological Answer:

- DFT calculations : Model transition states for ring-opening reactions (B3LYP/6-31G* basis set).

- MD simulations : Predict solubility in mixed solvents (e.g., ethanol-water) using GROMACS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.